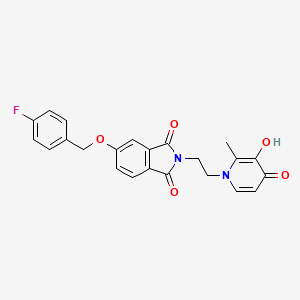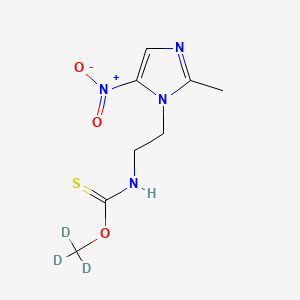
Carnidazole-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Carnidazole-d3 involves the incorporation of deuterium atoms into the Carnidazole molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled environments to ensure the selective incorporation of deuterium . Industrial production methods may involve large-scale synthesis using similar techniques but optimized for efficiency and yield .
Chemical Reactions Analysis
Carnidazole-d3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of nitro compounds, while reduction may yield amines .
Scientific Research Applications
Carnidazole-d3 is used in various scientific research applications, including:
Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: It is used to study the metabolism and distribution of Carnidazole in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Carnidazole.
Industry: It is used in the development of new antiprotozoal drugs and in quality control processes.
Mechanism of Action
Carnidazole-d3 exerts its effects by inhibiting the DNA synthesis of protozoa. The compound diffuses across cell membranes and is reduced by intracellular enzymes to form reactive intermediates. These intermediates bind to DNA and other cellular components, leading to the inhibition of nucleic acid synthesis and cell death .
Comparison with Similar Compounds
Carnidazole-d3 is similar to other nitroimidazole compounds, such as Metronidazole, Tinidazole, and Secnidazole. its deuterium labeling makes it unique for research purposes. The deuterium atoms provide a distinct mass difference, allowing for precise tracking in various studies . Other similar compounds include:
Metronidazole: Used to treat anaerobic infections.
Tinidazole: Used to treat protozoal infections.
Secnidazole: Used to treat bacterial vaginosis.
This compound’s unique labeling and efficacy make it a valuable tool in scientific research and drug development.
Properties
Molecular Formula |
C8H12N4O3S |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
O-(trideuteriomethyl) N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamothioate |
InChI |
InChI=1S/C8H12N4O3S/c1-6-10-5-7(12(13)14)11(6)4-3-9-8(16)15-2/h5H,3-4H2,1-2H3,(H,9,16)/i2D3 |
InChI Key |
OVEVHVURWWTPFC-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=S)NCCN1C(=NC=C1[N+](=O)[O-])C |
Canonical SMILES |
CC1=NC=C(N1CCNC(=S)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


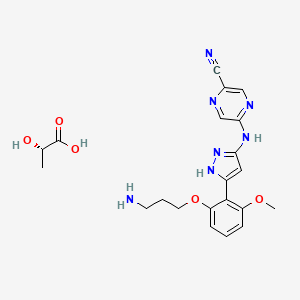
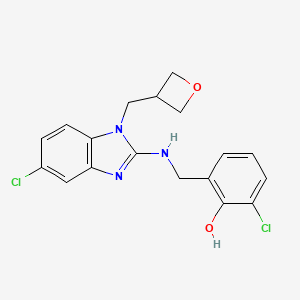
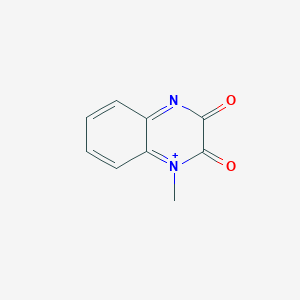
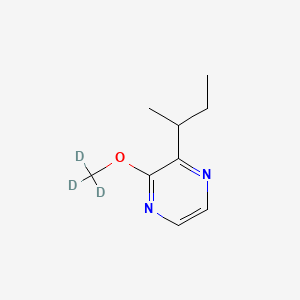
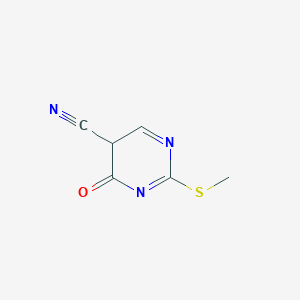
![2-chloro-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12364298.png)
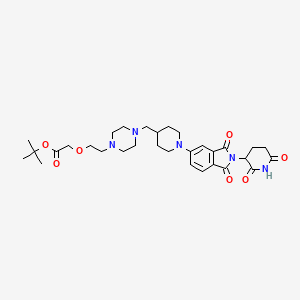


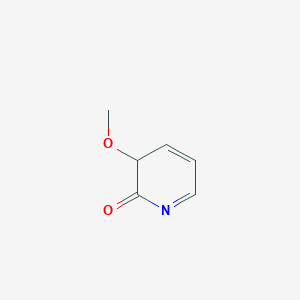
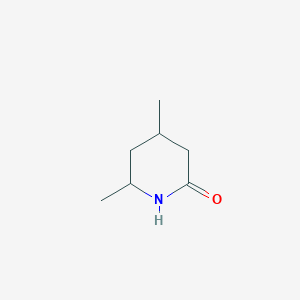
![5-cyclopropyl-N-[[2-methoxy-3-[[4-(4-methylsulfonylpiperazine-1-carbonyl)phenyl]methoxy]phenyl]methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B12364326.png)
